molecular formula C21H25ClFN3OS B2482552 N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride CAS No. 1052532-10-1

N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride

Cat. No.: B2482552
CAS No.: 1052532-10-1
M. Wt: 421.96
InChI Key: WVHISTLNUZYZLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(Dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride is a structurally complex small molecule characterized by a benzothiazole core substituted with a fluorine atom at the 4-position and an N-linked dimethylaminopropyl-propanamide side chain. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical research. Its molecular formula is C₂₀H₂₃ClFN₃O₃S₂, with a molecular weight of 471.99 g/mol (monoisotopic mass: 471.085) .

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-3-phenylpropanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3OS.ClH/c1-24(2)14-7-15-25(19(26)13-12-16-8-4-3-5-9-16)21-23-20-17(22)10-6-11-18(20)27-21;/h3-6,8-11H,7,12-15H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVHISTLNUZYZLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(C=CC=C2S1)F)C(=O)CCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including antibacterial, antifungal, and potential anticancer properties, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a complex molecular structure that includes:

  • Dimethylamino group : Enhances solubility and biological activity.
  • Fluorobenzo[d]thiazole moiety : Imparts unique pharmacological properties.
  • Phenylpropanamide backbone : Contributes to its interaction with biological targets.

The molecular formula is C19H20ClFN4O3SC_{19}H_{20}ClFN_{4}O_{3}S, with a molecular weight of approximately 438.9 g/mol.

Antibacterial Activity

A study published in Molecules investigated the antibacterial properties of this compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The findings indicated:

  • Moderate antibacterial activity : The compound showed effectiveness against certain strains but was less potent than standard antibiotics.
  • Mechanism of action : Further research is required to elucidate the specific mechanisms through which this compound exerts its antibacterial effects.

Table 1: Antibacterial Activity Results

Bacterial StrainMinimum Inhibitory Concentration (MIC)Activity Level
Staphylococcus aureus32 µg/mLModerate
Escherichia coli64 µg/mLModerate
Pseudomonas aeruginosaNot testedN/A

Antifungal Activity

Research on thiazole derivatives indicates that compounds similar to N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-phenylpropanamide may possess antifungal properties. For instance:

  • A study found that related thiazole compounds exhibited significant activity against Candida albicans and Candida parapsilosis, suggesting potential for this compound in antifungal applications.

Table 2: Comparative Antifungal Activity

CompoundTarget OrganismMIC (µg/mL)Reference
Thiazole Derivative ACandida albicans1.23
Thiazole Derivative BCandida parapsilosis1.50
N-(3-(dimethylamino)...Not testedN/ACurrent Study

Case Studies and Research Findings

  • Study on Thiazole Derivatives : A series of novel thiazole compounds were synthesized and tested for their biological activities. The results indicated that modifications at the para position of the phenyl moiety significantly impacted their efficacy against both bacterial and fungal strains .
  • Molecular Docking Studies : In silico studies demonstrated that certain derivatives effectively bind to key enzymes involved in fungal metabolism, suggesting a potential pathway for therapeutic development .

Comparison with Similar Compounds

N-(3-(Dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenylpropanamide Hydrochloride

  • Key Difference : Fluorine substitution at the 6-position of the benzothiazole ring instead of the 4-position.
  • For example, 6-fluoro substitution may influence π-π stacking or hydrogen bonding compared to 4-fluoro .

N-(3-(Dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide Hydrochloride

  • Key Difference : Replacement of the 4-fluoro group with a methoxy (-OCH₃) group and substitution of the phenylpropanamide chain with a benzothiazole-2-carboxamide moiety.
  • Impact: The methoxy group is electron-donating, which may reduce electrophilicity compared to the electron-withdrawing fluorine.

Functional Analogs

N-(3-(Dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide Hydrochloride

  • Key Difference: Replacement of the benzothiazole ring with a 4-hydroxyquinoline scaffold.
  • Impact: Quinoline derivatives often exhibit distinct pharmacokinetic profiles due to differences in solubility and metabolic stability. The hydroxyl group at position 4 may facilitate hydrogen bonding with biological targets .

S-Alkylated 1,2,4-Triazole Derivatives (e.g., compounds [10–15] in )

  • Key Difference : Use of a 1,2,4-triazole-thione core instead of benzothiazole.
  • Impact : Triazoles are versatile in medicinal chemistry, offering hydrogen-bonding capabilities and metabolic resistance. The sulfur atom in the thione group may enhance metal-binding properties compared to the benzothiazole’s nitrogen-sulfur system .

Table 1: Comparative Analysis of Structural and Functional Analogs

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties
N-(3-(Dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride Benzothiazole 4-F, phenylpropanamide, dimethylaminopropyl C₂₀H₂₃ClFN₃O₃S₂ 471.99 Enhanced solubility (HCl salt), electron-withdrawing F substituent
N-(3-(Dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride Benzothiazole 6-F, phenylpropanamide, dimethylaminopropyl C₂₀H₂₃ClFN₃O₃S₂ 471.99 Positional isomerism may affect target binding or pharmacokinetics
N-(3-(Dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide HCl Benzothiazole 4-OCH₃, benzothiazole-2-carboxamide C₂₁H₂₃ClN₄O₂S₂ 463.0 Electron-donating OCH₃ group; larger aromatic system
N-(3-(Dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride Quinoline 4-OH, carboxamide C₁₅H₂₀ClN₃O₂ 309.79 Hydrogen-bonding capability via hydroxyl group
S-Alkylated 1,2,4-Triazole Derivatives (e.g., compound [10]) 1,2,4-Triazole-thione Sulfonylphenyl, difluorophenyl C₂₈H₂₂F₂N₄O₃S₂ 588.62 Thione tautomerism; potential metal-binding properties

Physicochemical and Pharmacokinetic Considerations

Solubility : The hydrochloride salt in the target compound improves aqueous solubility compared to neutral analogs (e.g., free base forms in ) .

Electronic Effects : Fluorine’s electron-withdrawing nature may increase metabolic stability compared to methoxy or hydroxyl groups, which are prone to oxidative metabolism .

Steric Factors : The phenylpropanamide chain in the target compound provides conformational flexibility, whereas rigid aromatic systems (e.g., benzothiazole-2-carboxamide in ) may restrict binding to flat enzymatic pockets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.